molecular formula C12H16N4 B11794381 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile

Cat. No.: B11794381
M. Wt: 216.28 g/mol
InChI Key: SFEVCNGNOGSCML-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C12H16N4. It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a methyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with 1-methylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.

    Substitution: Various nucleophiles in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10-11(9-13)3-4-12(14-10)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVCNGNOGSCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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